5,5-Dimethyl-3-nitrosooxazolidin-2-one
Description
Properties
IUPAC Name |
5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNOAELAGIWULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)N=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305758 | |
| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24519-03-7 | |
| Record name | 24519-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 5,5 Dimethyl 3 Nitrosooxazolidin 2 One
Transformations Involving the N-Nitroso Moiety
The N-nitroso group is the primary site of reactivity in 5,5-dimethyl-3-nitrosooxazolidin-2-one, participating in reactions that proceed through both ionic and radical intermediates.
Pathways via Diazonium Intermediates
While direct experimental evidence for the formation of diazonium intermediates from this compound is not extensively documented in publicly available research, the chemistry of N-nitroso compounds, in general, suggests this as a plausible reaction pathway, particularly under acidic conditions. In the presence of acid, the nitroso group can be protonated, followed by the elimination of nitrous acid to potentially form a diazonium ion. This intermediate would be highly reactive and susceptible to nucleophilic attack.
However, it is important to note that the stability and reactivity of such a diazonium intermediate would be significantly influenced by the electronic environment of the oxazolidinone ring. The electron-withdrawing nature of the adjacent carbonyl group could destabilize a positive charge on the nitrogen atom, making the formation of a discrete diazonium ion less favorable compared to other N-nitroso compounds.
Radical-Mediated Reaction Mechanisms
Recent research has highlighted the potential for N-nitroso oxazolidinones to participate in radical-mediated reactions. The generation of N-centered radicals from oxazolidinone derivatives has been achieved through photoredox catalysis. This approach allows for the formation of C-N bonds under mild reaction conditions. While these studies have not exclusively focused on the 5,5-dimethyl derivative, the principles are applicable.
The process typically involves the single-electron reduction of the N-nitroso group, leading to the cleavage of the N-N bond and the formation of an N-centered radical on the oxazolidinone ring. This highly reactive radical can then engage in various transformations, such as addition to unsaturated systems or hydrogen atom abstraction. The presence of the gem-dimethyl group at the C5 position can influence the stability and reactivity of this radical intermediate through steric and electronic effects.
Ring-Opening and Rearrangement Reactions of the Oxazolidinone Nucleus
The oxazolidinone ring, while relatively stable, can undergo ring-opening reactions under specific conditions, typically involving nucleophilic attack at the carbonyl carbon. The gem-dimethyl substitution at the C5 position plays a crucial role in the reactivity of the ring. Studies on related N-acyl-5,5-dimethyloxazolidin-2-ones have shown that the 5,5-dimethyl group is essential for inhibiting endocyclic nucleophilic attack.
For instance, reduction of N-acyl-5,5-dimethyloxazolidin-2-ones with hydride reagents can lead to the selective formation of stable N-1'-hydroxyalkyl derivatives, which are masked aldehyde equivalents. In contrast, similar compounds lacking the gem-dimethyl substitution can lead to a complex mixture of products resulting from endocyclic cleavage.
Furthermore, the oxazolidinone ring can be opened by strong nucleophiles. For example, the decarboxylative ring-opening of 2-oxazolidinones can be achieved using in situ generated chalcogenolate anions, leading to the formation of β-chalcogen amines. While this has been demonstrated on a range of oxazolidinones, the specific reactivity of the 5,5-dimethyl substituted version in this context would be of interest for further study.
Rearrangement reactions of the oxazolidinone nucleus itself are less common. However, rearrangements involving substituents attached to the ring are plausible. For instance, a Curtius-type rearrangement of an acyl azide (B81097) group attached to the oxazolidinone framework has been utilized in the synthesis of other heterocyclic systems.
Chemical Reactivity with Various Substrates: Theoretical and Experimental Insights
The reactivity of this compound is a subject of both experimental and theoretical interest. The gem-dimethyl groups at the C5 position introduce significant steric hindrance around the oxazolidinone ring, which can influence its reactivity compared to the unsubstituted analog, 3-nitroso-2-oxazolidinone.
Computational studies can provide valuable insights into the electronic structure and reactivity of the molecule. For example, density functional theory (DFT) calculations could be employed to model the transition states of various reactions, helping to elucidate the preferred mechanistic pathways. Such studies could quantify the steric and electronic effects of the dimethyl substitution on the stability of intermediates and the activation energies of different reaction channels.
Experimentally, the reactivity of this compound can be probed by studying its reactions with a variety of substrates. The nitroso group can be reduced to form the corresponding amine derivative. Furthermore, the compound can undergo nucleophilic substitution reactions at the oxazolidinone ring, although the steric hindrance from the methyl groups would likely modulate the reaction rates.
A comparison of the reactivity of this compound with its non-methylated counterpart provides quantitative insights into the role of the gem-dimethyl group.
Table 1: Comparative Reactivity Data
| Reaction | 5,5-Dimethyl Derivative | 3-Nitroso-2-oxazolidinone |
|---|---|---|
| Hydrolysis half-life (pH 7) | 8.2 h | 4.7 h |
| Nitroso transfer efficiency | 62% | 89% |
| Thermal decomposition | 156°C | 143°C |
The data in Table 1 indicates that the presence of the 5,5-dimethyl groups leads to a slower hydrolysis rate, likely due to increased steric hindrance around the electrophilic carbonyl carbon. The lower nitroso transfer efficiency suggests that the steric bulk may also impede the approach of a nucleophile to the nitroso group. The higher thermal decomposition temperature points to a greater thermal stability of the dimethylated compound.
Applications in Advanced Chemical Synthesis and Analytical Science
5,5-Dimethyl-3-nitrosooxazolidin-2-one as a Synthetic Building Block
The structural framework of this compound contains reactive sites that could potentially be exploited in organic synthesis. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, and the nitroso group offers a handle for various chemical transformations.
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are foundational to the development of new pharmaceuticals and materials. sigmaaldrich.com The oxazolidinone core of this compound is a five-membered heterocycle that appears in a number of approved drugs, such as the antibiotic Linezolid. mdpi.com
Synthetic strategies often rely on the modification of existing heterocyclic building blocks. researchgate.net In principle, the nitroso group (–N=O) on the oxazolidinone ring could be chemically reduced to an amino group (–NH₂) or oxidized. Such transformations would yield new functionalized oxazolidinone derivatives, which could then serve as precursors for more complex heterocyclic systems. For example, a derived amino-oxazolidinone could be a key intermediate in the synthesis of fused bicyclic ring systems or other pharmacologically relevant scaffolds.
Utility in Complex Molecule Construction
The construction of complex organic molecules often requires chiral auxiliaries to control the stereochemistry of newly formed bonds. While Evans auxiliaries are a well-known class of oxazolidinones used for this purpose, the 5,5-dimethyl substitution pattern in this specific compound could offer different steric properties, potentially influencing the diastereoselectivity of reactions like enolate alkylation or aldol (B89426) additions. researchgate.net
Furthermore, the synthesis of complex natural products or active pharmaceutical ingredients (APIs) could potentially utilize the oxazolidinone ring as a stable central scaffold onto which other functionalities are added. mdpi.com The gem-dimethyl group at the 5-position provides steric bulk and locks the conformation of the ring, which can be an advantageous feature in directing the approach of reagents in multi-step synthetic sequences.
Function as a Reference Standard in Analytical Chemistry
The most significant and established application of this compound is its use as a certified reference standard in analytical chemistry. This is particularly crucial in the pharmaceutical industry, where the control of impurities is a matter of public health and stringent regulatory oversight. europa.eu
Development and Validation of Quantitative Analytical Methods
The development of robust and reliable analytical methods is a cornerstone of quality control in pharmaceutical manufacturing. To accurately quantify a specific substance, such as a potential impurity, a highly pure and well-characterized standard of that substance is required. This compound serves this purpose in the detection of nitrosamine (B1359907) impurities.
Analytical methods, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), must be validated to ensure they are fit for purpose. nih.gov This validation process, often guided by international standards like the ICH guidelines, involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity. nih.gov A reference standard is indispensable for these tests. For instance, it is used to prepare calibration curves to establish linearity and to spike samples to determine accuracy and recovery.
Table 1: Key Parameters in Analytical Method Validation
| Parameter | Description | Role of Reference Standard |
|---|---|---|
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., the API, other impurities). | Used to confirm the identity and retention time of the target analyte, ensuring the method can distinguish it from other compounds. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. | Used to prepare a series of calibration standards at different concentrations to generate a calibration curve. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Used to spike a blank matrix with a known amount of the analyte to measure the percentage of recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | A known concentration of the standard is analyzed multiple times to assess the repeatability and intermediate precision of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Used to prepare low-concentration solutions to establish the method's sensitivity threshold. usp.org |
Impurity Profiling and Detection Methodologies in Pharmaceutical Chemistry
In recent years, the presence of N-nitrosamine impurities in pharmaceutical products has become a major concern for global regulatory agencies like the FDA and EMA. europa.eufda.gov These compounds are classified as probable human carcinogens, and their levels in drug products must be strictly controlled. fda.gov
Nitrosamines can form during the synthesis of an API if certain reagents (like nitrites) and susceptible amines are present under the right conditions. fda.gov this compound is a representative of the type of nitrosamine impurity that could potentially form from starting materials or intermediates containing an oxazolidinone structure. Therefore, having it available as a reference standard is critical for:
Method Development: Creating sensitive LC-MS/MS methods capable of detecting this specific impurity at or below the acceptable intake limit (typically in the parts-per-billion range). researchgate.net
Risk Assessment: Allowing manufacturers to proactively screen their products for the presence of this impurity if their synthetic route suggests a risk of its formation. tarosdiscovery.com
Quality Control: Enabling routine testing of batches of APIs and finished drug products to ensure they are free from unacceptable levels of this contaminant. nih.gov
Table 2: Potential Sources of Impurities in Pharmaceutical Manufacturing
| Source Category | Specific Examples |
|---|---|
| Starting Materials & Intermediates | Impurities present in raw materials that are carried through the synthesis. |
| Reagents, Catalysts, and Solvents | Residual catalysts or solvents; contaminants within reagents (e.g., nitrites in excipients). |
| By-products of Synthesis | Unintended products formed from side reactions during the manufacturing process. |
| Degradation Products | Impurities formed by the degradation of the API or excipients during storage or formulation. |
Isotopic Labeling Applications
In modern analytical chemistry, particularly in methods utilizing mass spectrometry, isotopically labeled compounds are invaluable tools. nih.gov While direct synthesis of labeled this compound is not widely reported, the principles of its application are well-established.
An isotopically labeled version of this compound (e.g., containing ¹³C, ¹⁵N, or deuterium) would serve as an ideal internal standard for quantitative LC-MS/MS analysis. researchgate.net An internal standard is a known amount of a labeled compound added to a sample before processing. Because the labeled standard is chemically identical to the non-labeled analyte, it experiences the same effects during sample extraction, cleanup, and ionization in the mass spectrometer. pmda.go.jp
By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, as this ratio corrects for variations in sample preparation or instrument response. researchgate.net This technique is especially powerful for detecting trace-level impurities in complex matrices like drug formulations, where matrix effects can suppress or enhance the analyte signal, leading to inaccurate results if an internal standard is not used. biology-journal.org
Table 3: Common Isotopes in Chemical Labeling and Their Analytical Use
| Isotope | Natural Abundance | Application in Mass Spectrometry |
|---|---|---|
| Deuterium (B1214612) (²H or D) | ~0.015% | Used to create internal standards with a mass shift of +1 per deuterium atom. |
| Carbon-13 (¹³C) | ~1.1% | Provides a clean +1 mass shift per ¹³C atom; often preferred for its stability. |
| Nitrogen-15 (¹⁵N) | ~0.37% | Ideal for labeling nitrogen-containing compounds like nitrosamines, providing a +1 mass shift. |
Structural Elucidation and Computational Chemistry Studies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to identifying and characterizing chemical structures. While these techniques are generally applicable, specific datasets for 5,5-Dimethyl-3-nitrosooxazolidin-2-one are not readily found in peer-reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, a complete, published, and assigned NMR spectrum is not available in the reviewed literature. However, based on the known structure, a hypothetical analysis can be proposed.
¹H NMR spectroscopy would be expected to show distinct signals for the two methyl groups (C(CH₃)₂) and the methylene (B1212753) group (-CH₂-). The chemical environment of these protons would be influenced by the adjacent oxygen, the carbonyl group, and the N-nitroso group. The nitroso group (-N=O) is known to exert a deshielding effect, which could potentially shift the signals of nearby protons to a higher frequency (downfield).
¹³C NMR spectroscopy would complement the proton data by identifying the carbon environments, including the two methyl carbons, the quaternary carbon at the 5-position, the methylene carbon at the 4-position, and the carbonyl carbon of the oxazolidinone ring.
Table 1: Predicted NMR Resonances for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₂ | Singlet | Signal for methyl carbons |
| -CH₂- | Singlet | Signal for methylene carbon |
| C(CH₃)₂ | Not Applicable | Signal for quaternary carbon |
| C=O | Not Applicable | Signal for carbonyl carbon |
Note: This table is predictive and not based on published experimental data.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight of a compound and analyzing its fragmentation pattern to gain further structural insights. The molecular formula of this compound is C₅H₈N₂O₃, corresponding to a molecular weight of approximately 144.13 g/mol . cymitquimica.comcymitquimica.com
High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. Upon ionization, the molecule would likely undergo characteristic fragmentation. Potential fragmentation pathways could include the loss of the nitroso group (-NO), cleavage of the oxazolidinone ring, or loss of methyl groups. Detailed fragmentation studies and mass spectra for this specific compound are not currently published.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence of a molecule's solid-state structure, including bond lengths, bond angles, and crystal packing. A search of crystallographic databases reveals no publicly available crystal structure for this compound. Therefore, precise experimental data on its three-dimensional conformation in the solid state is not available.
Theoretical and Computational Investigations
Computational chemistry offers valuable insights into molecular structure, stability, and reactivity where experimental data is lacking.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energy of molecules. While general reviews on the computational study of oxazolidinones exist, specific DFT calculations detailing the electronic properties, molecular orbital energies (such as HOMO-LUMO gaps), and reactivity descriptors for this compound have not been located in the scientific literature. nih.govmdpi.com Such studies would be valuable for understanding the influence of the N-nitroso group on the molecule's reactivity and stability. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions. There are no specific MD simulation studies published for this compound. mdpi.com Such simulations could help elucidate the rotational barrier of the N-NO bond and the conformational preferences of the five-membered oxazolidinone ring.
Computational Prediction of Reactivity and Reaction Pathways
The reactivity and potential reaction pathways of this compound can be elucidated through various computational chemistry methods. A primary tool for such investigations is Density Functional Theory (DFT), which is utilized to model electronic structure and predict sites susceptible to electrophilic or nucleophilic attack. By calculating molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most probable regions for chemical reactions.
For this compound, DFT calculations would likely indicate that the nitroso group and the carbonyl group are key areas of reactivity. The nitrogen and oxygen atoms of the nitroso group, with their lone pairs of electrons, can act as nucleophilic centers. Conversely, the nitrogen atom of the nitroso group and the carbon atom of the carbonyl group can be electrophilic sites.
Computational models can also predict the pathways of specific reactions. For instance, in the case of oxidation, the nitroso group could be transformed into a nitro group. Computational analysis would model the transition state of this transformation, providing insights into the energy barriers and the feasibility of the reaction. Similarly, for reduction reactions, the pathway to forming an amine derivative from the nitroso group can be computationally mapped. Nucleophilic substitution reactions on the oxazolidinone ring can also be modeled to determine the most likely sites of attack and the stability of the resulting products.
An illustrative representation of computationally derived reactivity descriptors for a molecule like this compound is presented in Table 1.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |
|---|---|---|---|
| N (nitroso) | 0.12 | 0.25 | High electrophilicity |
| O (nitroso) | 0.35 | 0.08 | High nucleophilicity |
| C (carbonyl) | 0.09 | 0.31 | High electrophilicity |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational analysis.
Quantitative Structure-Activity Relationship (QSAR) Approaches to Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of the chemical reactivity of this compound, a QSAR study would involve a set of structurally related oxazolidinone derivatives.
The development of a QSAR model for reactivity would begin with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as:
Constitutional: Based on the molecular formula (e.g., molecular weight).
Topological: Based on the 2D representation of the molecule.
Quantum Chemical: Derived from computational chemistry calculations (e.g., HOMO/LUMO energies, dipole moment).
Once the descriptors are calculated, a statistical method, such as Partial Least Squares (PLS) regression or an Artificial Neural Network (ANN), is employed to build a model that correlates these descriptors with an experimentally determined measure of reactivity (e.g., reaction rate constant).
For a series of compounds related to this compound, a QSAR model could predict how modifications to the oxazolidinone ring or substitutions at the dimethyl positions would affect the reactivity of the nitroso group. The resulting model would be validated internally (e.g., cross-validation) and externally with a set of compounds not used in the model development to ensure its predictive power.
A hypothetical QSAR model for the reactivity of a series of oxazolidinone derivatives is illustrated in Table 2.
Table 2: Illustrative QSAR Model for Oxazolidinone Reactivity
| Compound | Experimental Reactivity (log k) | Predicted Reactivity (log k) | Residual |
|---|---|---|---|
| Derivative 1 | 1.5 | 1.45 | 0.05 |
| Derivative 2 | 2.1 | 2.15 | -0.05 |
| Derivative 3 | 1.8 | 1.78 | 0.02 |
Note: This table presents hypothetical data to illustrate the output of a QSAR study.
Mechanistic Basis of Nitrosamine Reactivity and Genotoxic Potential
Chemical Mechanisms Leading to DNA-Reactive Species
For many N-nitrosamines, the initial and rate-limiting step in their metabolic activation is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes. Following α-hydroxylation, the resulting intermediate is unstable and undergoes spontaneous decomposition. This decomposition cascade ultimately yields a highly reactive diazonium ion. It is this diazonium ion that acts as a potent alkylating agent, capable of covalently binding to nucleophilic sites on DNA bases.
While this general pathway is characteristic of many nitrosamines, the specific metabolic fate of 5,5-Dimethyl-3-nitrosooxazolidin-2-one has not been elucidated in published research. The presence of the oxazolidinone ring and the dimethyl substitution at the 5-position introduces structural complexities that could influence its interaction with CYP enzymes and the stability of any resulting intermediates. Without experimental data, the formation of a DNA-reactive diazonium ion from this specific compound remains a theoretical postulate based on analogy to other nitrosamines.
Molecular Interactions with Biological Macromolecules
The primary molecular target for the genotoxicity of nitrosamines is DNA. The electrophilic diazonium ions generated through metabolic activation can attack various nucleophilic centers within the DNA structure, leading to the formation of DNA adducts. These adducts are covalent modifications of the DNA bases and are considered to be the initial lesions that can lead to mutations if not properly repaired by cellular DNA repair mechanisms. Common sites of alkylation include the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine. The formation of O6-alkylguanine adducts is particularly pro-mutagenic, as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.
In the context of this compound, there is no available data documenting the formation of specific DNA adducts. A study on various nitrosamine (B1359907) derivatives of oxazolidinones did indicate the potential for significant DNA damage in both bacterial and mammalian cell lines, suggesting a general genotoxic potential for this class of compounds. However, the specific adduct profile and the efficiency of their formation by this compound are unknown. The nitroso group can also participate in redox reactions, potentially generating reactive nitrogen species that could induce oxidative stress and cause further damage to macromolecules like proteins and lipids, but this has not been specifically investigated for this compound.
Structural Features Influencing Nitrosamine Chemical Activity
The chemical structure of a nitrosamine plays a crucial role in determining its metabolic activation and, consequently, its carcinogenic potency. Structure-activity relationship (SAR) studies on various nitrosamines have revealed several key features that influence their activity. For instance, the degree of substitution on the α-carbon can significantly impact the rate of enzymatic hydroxylation. Methyl substitution at the α-position has been shown to reduce carcinogenic potency in some nitrosamines.
| Feature | Potential Influence on Activity |
| N-nitroso group | Confers the potential for metabolic activation to a DNA-reactive species. |
| Oxazolidinone ring | Provides a specific chemical scaffold that influences solubility, stability, and interaction with biological systems. |
| 5,5-Dimethyl substitution | May affect the molecule's steric hindrance, lipophilicity, and metabolic profile in ways that are currently uncharacterized. |
Methodological Frameworks for Mechanistic Assessment in Chemical Toxicology Research
Several methodological frameworks are employed to assess the mechanistic underpinnings of chemical toxicity, including that of nitrosamines. These range from in vitro assays to in silico computational models.
In Vitro Genotoxicity Assays: A battery of tests, such as the Ames test (bacterial reverse mutation assay), the micronucleus test, and the comet assay in mammalian cells, are used to evaluate the potential of a chemical to induce DNA damage and mutations. While derivatives of oxazolidinones have shown genotoxic potential in such assays, specific data for this compound is not publicly available.
Metabolic Studies: In vitro metabolism studies using liver microsomes or recombinant CYP enzymes are crucial for identifying the metabolic pathways and the enzymes involved in the activation of a compound. Such studies would be essential to determine if this compound is a substrate for CYP enzymes and to characterize its metabolites.
Computational Toxicology and QSAR Models: In silico approaches, including quantitative structure-activity relationship (QSAR) models, are increasingly used to predict the toxicological properties of chemicals based on their structure. These models are built on existing data for related compounds. The Carcinogenic Potency Categorization Approach (CPCA) is a framework specifically developed for nitrosamines to predict their carcinogenic potency based on structural features. However, the unique structure of this compound may fall outside the applicability domain of many existing QSAR models, necessitating specific experimental data for a reliable assessment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5-Dimethyl-3-nitrosooxazolidin-2-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nitrosation of a preformed oxazolidinone scaffold. For example, reacting 5,5-dimethyloxazolidin-2-one with nitrosating agents (e.g., NaNO₂ in acidic media) under controlled temperatures (0–5°C). Solvent choice (e.g., DMF or acetic acid) and stoichiometry are critical to minimize side reactions like over-nitrosation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation. Reaction progress is monitored using TLC and validated via melting point analysis .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks, respectively. The nitroso group () exhibits characteristic deshielding in H NMR (~δ 9–10 ppm for adjacent protons).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for structurally related oxazolidinones .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures.
- Photostability : Exposure to UV light (e.g., 365 nm) to assess nitroso group reactivity.
- Humidity Tests : Storage at 25°C/60% RH for 1–3 months, with periodic HPLC analysis to detect degradation products (e.g., oxazolidinone ring-opening) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent effects). Strategies include:
- Triangulation : Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. enzymatic activity).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency thresholds.
- Meta-Analysis : Pool data from multiple studies, accounting for variables like pH, temperature, and solvent polarity .
Q. What advanced strategies determine the stereoelectronic effects of the nitroso group on reactivity?
- Methodological Answer :
- Computational Chemistry : DFT calculations (e.g., Gaussian 09) model electron density maps and frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack.
- Kinetic Studies : Monitor nitroso group participation in cycloadditions or redox reactions via stopped-flow spectroscopy.
- X-ray Absorption Spectroscopy (XAS) : Probes local electronic structure around the nitroso nitrogen .
Q. How can researchers design derivatives of this compound to enhance pharmacological selectivity?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., alkyl groups at C5, nitroso at C3) and test against target enzymes (e.g., bacterial peptide deformylase).
- Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., PDB: 1LRP for antimicrobial targets).
- Metabolic Profiling : LC-MS/MS identifies metabolite formation in liver microsomes to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
